

# 3-Buten-1-ol vs 1-butene reaction kinetics with OH radicals

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Comparison of the Reaction Kinetics of **3-Buten-1-ol** and **1-Butene** with OH Radicals

For researchers, scientists, and drug development professionals, understanding the atmospheric fate and reactivity of volatile organic compounds (VOCs) is crucial. This guide provides an objective comparison of the gas-phase reaction kinetics of **3-buten-1-ol** and 1-butene with hydroxyl (OH) radicals, the primary daytime oxidant in the troposphere. The data presented is compiled from peer-reviewed experimental studies.

### **Reaction Kinetics Data**

The rate of reaction of VOCs with OH radicals is a key parameter in determining their atmospheric lifetime and potential to contribute to the formation of secondary pollutants such as ozone and secondary organic aerosols. The following tables summarize the experimentally determined rate constants for the reactions of **3-buten-1-ol** and **1-butene** with OH radicals.

Table 1: Room Temperature Rate Constants (≈ 298 K) for the Reaction of **3-Buten-1-ol** and 1-Butene with OH Radicals



Compound	Rate Constant (k) (cm³ molecule <sup>-1</sup> s <sup>-1</sup> )	Experimental Technique	Reference
3-Buten-1-ol	$(5.5 \pm 0.2) \times 10^{-12}$	Relative Rate	[1]
1-Butene	3.14 x 10 <sup>-11</sup>	Not Specified	[2]
1-Butene	$(3.02 \pm 0.15) \times 10^{-11}$ (High-pressure limit)	Pulsed Photolysis - Laser-Induced Fluorescence	[3]
1-Butene	$(3.10 \pm 0.31) \times 10^{-11}$	Flash Photolysis - Resonance Fluorescence	[4]

Table 2: Temperature-Dependent Rate Expressions for the Reaction of **3-Buten-1-ol** and 1-Butene with OH Radicals

Compound	Temperature Range (K)	Arrhenius Expression (cm³ molecule <sup>-1</sup> s <sup>-1</sup> )	Reference
3-Buten-1-ol	263–371	$k(T) = 4.00 \times 10^{-12}$ exp(6.51/RT) (R in kJ mol <sup>-1</sup> )	[1]
1-Butene	297–425	$k(T) = 7.6 \times 10^{-12}$ exp(930/RT) (R in cal mol <sup>-1</sup> )	[5]
1-Butene	96–296	$k\infty(T) = (3.02 \pm 0.15)$ x $10^{-11} (T/300)^{-144+010}$	[3]

Theoretical studies comparing the two molecules suggest that at room temperature, **3-buten-1-ol** reacts faster with OH radicals than **1-butene** by a factor of about **1.2.[1]** This enhanced reactivity is attributed to the presence of the hydroxyl group in **3-buten-1-ol**.[6]



## **Experimental Protocols**

The kinetic data presented above were primarily obtained using two well-established experimental techniques: the relative rate method and flash photolysis coupled with a detection method like resonance fluorescence or laser-induced fluorescence.

#### **Relative Rate Method**

The relative rate method is a widely used technique for determining the rate constants of gasphase reactions. It involves reacting the target compound (e.g., **3-buten-1-ol**) and a reference compound with a known OH rate constant simultaneously in a reaction chamber. The relative decay of the two compounds is monitored over time, typically by gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR).

#### Key Steps:

- Chamber Preparation: A large-volume environmental simulation chamber (smog chamber) is filled with purified air or a specific bath gas (e.g., N<sub>2</sub> or He).
- Introduction of Reactants: Known concentrations of the target compound, the reference compound (e.g., propene, isoprene), and an OH radical precursor are introduced into the chamber.
- OH Radical Generation: OH radicals are generated in situ, commonly through the photolysis
  of a precursor molecule such as hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO) using
  UV lamps.
- Monitoring Concentrations: The concentrations of the target and reference compounds are monitored over the course of the experiment using appropriate analytical instrumentation.
- Data Analysis: The rate constant for the target compound is determined from the following relationship:

 $ln([Target]_0/[Target]_t) = (k\_Target/k\_Reference) * ln([Reference]_0/[Reference]_t)$ 

where []o and []t are the concentrations at the beginning and at time t, and k is the rate constant. A plot of ln([Target]o/[Target]t) versus ln([Reference]o/[Reference]t) should yield a



straight line with a slope of k Target/k Reference.

## Flash Photolysis - Resonance Fluorescence (FP-RF)

This is an absolute method for determining reaction rate constants. It involves generating a pulse of OH radicals and monitoring their decay in the presence of an excess of the reactant of interest.

#### Key Steps:

- OH Radical Generation: A short pulse of vacuum UV light from a flash lamp photolyzes a
  precursor molecule, typically water (H<sub>2</sub>O), to produce OH radicals.
- Reaction: The generated OH radicals react with the target molecule (e.g., 1-butene), which is present in large excess to ensure pseudo-first-order kinetics.
- Detection of OH Radicals: The concentration of OH radicals is monitored in real-time using resonance fluorescence. A resonance lamp emits light at a wavelength that specifically excites OH radicals (around 308 nm). The subsequent fluorescence emitted by the excited OH radicals is detected by a photomultiplier tube.
- Kinetic Analysis: The decay of the OH radical fluorescence signal over time follows pseudofirst-order kinetics. The rate of decay is plotted against the concentration of the reactant to obtain the bimolecular rate constant from the slope of the resulting line.

## **Reaction Pathways and Experimental Workflow**

The reaction of OH radicals with both **3-buten-1-ol** and **1-butene** can proceed via two main pathways: OH addition to the double bond and H-atom abstraction from the C-H bonds.

### **Reaction Mechanisms**

The following diagrams, generated using Graphviz, illustrate the primary reaction pathways for **3-buten-1-ol** and **1-butene** with OH radicals.



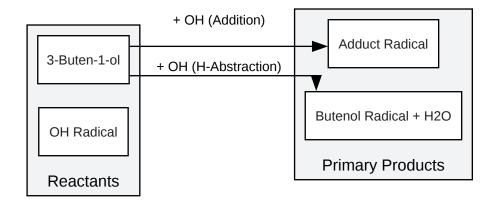


Figure 1: Reaction Pathways of 3-Buten-1-ol with OH Radical

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Caption: Reaction pathways for **3-Buten-1-ol** + OH.



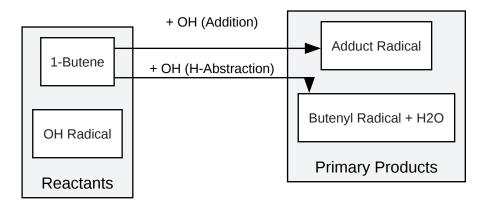


Figure 2: Reaction Pathways of 1-Butene with OH Radical



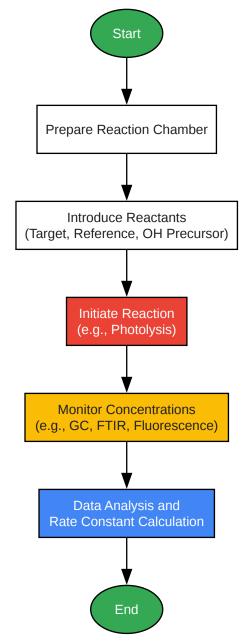


Figure 3: General Experimental Workflow for Gas-Phase Kinetics

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- To cite this document: BenchChem. [3-Buten-1-ol vs 1-butene reaction kinetics with OH radicals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139374#3-buten-1-ol-vs-1-butene-reaction-kinetics-with-oh-radicals]

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